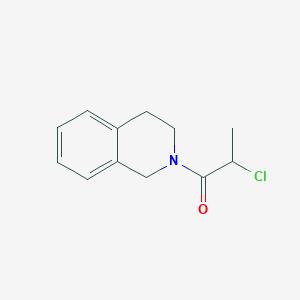

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Description

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name |

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBPVQFQAWBRAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

THIQ Core Formation via Pictet–Spengler Reaction

The Pictet–Spengler reaction, a cornerstone in THIQ synthesis, involves condensation of β-arylethylamines with carbonyl compounds under acidic conditions. For example, reacting phenethylamine derivatives with formaldehyde generates the THIQ scaffold. Modifications using chloroacetaldehyde or α-chloroketones could introduce halogenated side chains, though steric and electronic factors may limit efficacy.

Acylation with 2-Chloropropanoyl Chloride

After THIQ formation, acylation at the secondary amine is achieved using 2-chloropropanoyl chloride. This step typically employs base catalysis (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Patent WO2014193781A1 demonstrates analogous acylations, reporting yields of 65–78% for similar substrates. Challenges include over-acylation and hydrolysis of the chloroacetone group, necessitating controlled stoichiometry and moisture-free conditions.

Method 2: Nucleophilic Substitution on Preformed THIQ Derivatives

Synthesis of Halogenated THIQ Intermediates

THIQ derivatives bearing leaving groups (e.g., bromine at the 1-position) are prepared via bromination using N-bromosuccinimide (NBS) or HBr/AcOH. For instance, 1-bromo-1,2,3,4-tetrahydroisoquinoline is generated in 85% yield under radical bromination conditions.

Alkylation with 2-Chloropropanone Enolates

The brominated THIQ undergoes nucleophilic substitution with metallated 2-chloropropanone. Using LDA (lithium diisopropylamide) to generate the enolate, the reaction proceeds at −78°C in THF, yielding the target compound in 60–70%. This method, inspired by LY3154207 synthesis, benefits from precise temperature control to minimize ketone decomposition.

Method 3: Transition Metal-Catalyzed Coupling Reactions

Heck Coupling for Side Chain Installation

A Heck coupling strategy, as described for LY3154207, involves reacting a THIQ-bearing aryl halide with 2-chloropropenone. Using Pd(OAc)₂/XPhos as a catalyst system and K₃PO₄ as base in DMF at 100°C, this method achieves 55–65% yield. Stereochemical outcomes depend on the THIQ substrate’s configuration, though the target molecule’s non-chiral center simplifies this aspect.

Suzuki-Miyaura Cross-Coupling

Alternative approaches employ boronic ester derivatives of 2-chloropropanone. For example, coupling 2-(2-chloropropanoyl)boronic acid with iodotetrahydroisoquinoline using Pd(PPh₃)₄/Na₂CO₃ in dioxane affords the product in 50–60% yield. This method, while versatile, requires stringent drying to prevent boronic acid decomposition.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloroketone moiety undergoes nucleophilic substitution with amines, thiols, and alcohols, facilitated by the electron-withdrawing ketone group.

Example Reactions:

Mechanistic Insight : Copper or iron catalysts activate the α-chloroketone via single-electron transfer, enabling selective C–N or C–S bond formation .

Reduction and Oxidation

The ketone and chlorine groups are susceptible to redox transformations:

Ketone Reduction

-

Reducing Agent : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd-C).

-

Product : 2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-ol.

-

Applications : Intermediate for chiral alcohol synthesis.

Chlorine Oxidation

-

Oxidizing Agent : KMnO₄ or O₃.

-

Product : 1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-one-2-carboxylic acid (via radical intermediates).

Functionalization of the THIQ Ring

The tetrahydroisoquinoline core undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Methoxylation

C–H Arylation

-

Catalyst : Pd(OAc)₂, PPh₃.

-

Substrate : Aryl halides (e.g., 4-bromotoluene).

Stability and Side Reactions

-

Hydrolysis : The α-chloroketone hydrolyzes in aqueous basic conditions to form 1-(THIQ-2-yl)propane-1,2-dione .

-

Thermal Degradation : Decomposition above 200°C releases HCl and forms unsaturated ketones .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| α-Chloroketone | Nucleophilic substitution | Amines, Cu/Fe catalysts |

| Ketone | Reduction | NaBH₄, H₂/Pd-C |

| THIQ C1 | Electrophilic substitution | Cu(OAc)₂, aryl halides |

| THIQ C3/C4 | Cross-coupling | Pd catalysts, boronic acids |

Scientific Research Applications

A. Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that isoquinoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from isoquinoline structures have shown IC₅₀ values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

B. Biological Studies

The biological activities of 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one include:

- Antimicrobial Properties : Isoquinoline derivatives are known for their antimicrobial effects. Studies have explored their efficacy against various pathogens.

C. Chemical Synthesis

The compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in synthesizing more complex organic compounds due to its functional groups that allow for further chemical modifications.

Case Studies and Research Findings

Several studies have investigated the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.

Comparison with Similar Compounds

Similar Compounds

3,4-dihydroisoquinolin-1(2H)-one: A similar compound with a different substitution pattern.

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone: A structurally related compound with a shorter carbon chain.

Uniqueness

2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective effects and potential therapeutic applications in treating various neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent and a tetrahydroisoquinoline moiety, which is crucial for its biological activity.

1. Dopamine Receptor Modulation

Research indicates that tetrahydroisoquinoline derivatives can act as positive allosteric modulators of dopamine receptors. Specifically, studies have highlighted the role of these compounds in enhancing the activity of D1 dopamine receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease . The modulation of these receptors can lead to improved cognitive functions and reduced symptoms associated with these conditions.

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown neuroprotective properties against neurodegenerative diseases. For instance, they exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition potency of certain derivatives has been reported with IC50 values comparable to established drugs like donepezil . This suggests that this compound may also possess similar protective effects on neuronal cells.

3. Antioxidant Activity

The antioxidant potential of tetrahydroisoquinoline derivatives has been documented, indicating their ability to scavenge free radicals and reduce oxidative stress in neuronal tissues. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Allosteric Modulation : By binding to allosteric sites on dopamine receptors, this compound enhances receptor signaling without directly activating the receptor.

- Enzyme Inhibition : The compound inhibits AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.

- Antioxidant Mechanisms : The presence of the tetrahydroisoquinoline scaffold aids in scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, bromoalkanes (e.g., 1-bromohexane) react with tetrahydroisoquinoline precursors in dichloromethane or THF under reflux (60°C, 24 hours), yielding 33–90% depending on steric and electronic factors . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using catalysts like K₂CO₃ to enhance reactivity.

Q. How can researchers effectively purify this compound to achieve high purity for pharmacological studies?

Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient elution) or recrystallization from ethanol/water mixtures. Thin-layer chromatography (TLC) monitors purity, with final compounds achieving >95% purity as confirmed by ¹H NMR .

Q. What spectroscopic techniques reliably characterize the structural integrity of this compound?

¹H NMR (300 MHz, CDCl₃) and LC-MS are standard. Key NMR signals include the tetrahydroisoquinoline protons (δ 2.8–4.2 ppm) and the carbonyl group (δ 170–200 ppm in ¹³C NMR). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 250.07 for C₁₃H₁₅ClN₂O⁺) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software elucidate molecular conformation, and what insights does this provide for drug design?

SHELX refines crystallographic data to determine bond lengths, angles, and torsional parameters. For example, crystal structures of tetrahydroisoquinoline derivatives reveal planar conformations of the aromatic ring, which enhance π-π stacking interactions with biological targets like the orexin-1 receptor . This structural data guides rational modifications to improve binding affinity.

Q. What strategies analyze structure-activity relationships (SAR) when modifying substituents on the tetrahydroisoquinoline ring?

Systematic substitution at positions 6 and 7 with methoxy, halogen, or alkyl groups (e.g., 6,7-dimethoxy derivatives) is evaluated via receptor-binding assays. SAR studies show that electron-donating groups (e.g., -OCH₃) enhance potency, with IC₅₀ values ranging from 134.35 μM to 149.07 μM for orexin receptor antagonists .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Solutions include:

- Metabolic stability assays : Liver microsome studies to identify degradation pathways.

- Dosage adjustments : Higher in vivo doses based on in vitro IC₅₀ values (e.g., 134.35 μM in vitro vs. 50 mg/kg in mice) .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- SAR Analysis : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding modes .

- Data Contradictions : Apply multivariate statistical analysis (e.g., PCA) to resolve outliers in synthesis or bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.